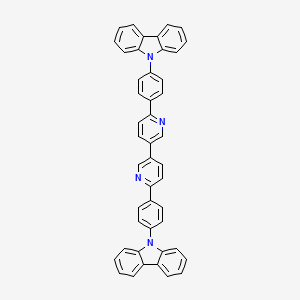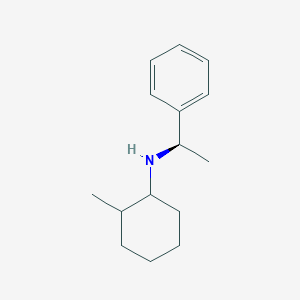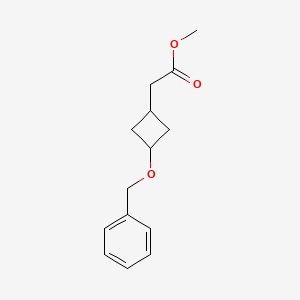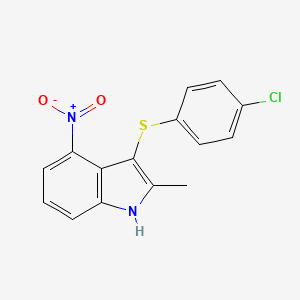
2,2,3-Trichloropropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3-Trichloropropanal is an organic compound with the molecular formula C3H3Cl3O It is a chlorinated aldehyde, characterized by the presence of three chlorine atoms attached to the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,2,3-Trichloropropanal can be synthesized through several methods. One common approach involves the chlorination of propionaldehyde under controlled conditions. The reaction typically requires the presence of a catalyst and specific temperature and pressure conditions to ensure the selective addition of chlorine atoms to the desired positions on the carbon chain .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale reactors where propionaldehyde is subjected to chlorination. The process is carefully monitored to maintain the desired reaction conditions and to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2,2,3-Trichloropropanal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used to replace chlorine atoms.
Major Products:
Oxidation: Formation of trichloropropionic acid.
Reduction: Formation of trichloropropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2,3-Trichloropropanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2,3-Trichloropropanal involves its interaction with various molecular targets. The compound can undergo hydrolysis to form reactive intermediates that interact with cellular components. These interactions can lead to alterations in cellular processes and biochemical pathways .
Comparación Con Compuestos Similares
2,2,3-Trichloropropanal: Similar in structure but differs in the position of chlorine atoms.
2,2-Dichloropropionaldehyde: Contains two chlorine atoms instead of three.
3,3,3-Trichloropropionaldehyde: Chlorine atoms are positioned differently on the carbon chain.
Uniqueness: this compound is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propiedades
Número CAS |
7789-90-4 |
|---|---|
Fórmula molecular |
C3H3Cl3O |
Peso molecular |
161.41 g/mol |
Nombre IUPAC |
2,2,3-trichloropropanal |
InChI |
InChI=1S/C3H3Cl3O/c4-1-3(5,6)2-7/h2H,1H2 |
Clave InChI |
VMVQOWJGWBIGEU-UHFFFAOYSA-N |
SMILES canónico |
C(C(C=O)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















